3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide
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Overview
Description
3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide typically involves the reaction of 4-amino-1H-pyrazole with N-methylpropanamide under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-1-yl)-N-methylpropanamide
- 4-amino-1H-pyrazole-3-carboxamide
- N-methyl-4-amino-1H-pyrazole-3-carboxamide
Uniqueness
3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
3-(4-aminopyrazol-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C7H12N4O/c1-9-7(12)2-3-11-5-6(8)4-10-11/h4-5H,2-3,8H2,1H3,(H,9,12) |
InChI Key |
DXBWEZJGUYIJFO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCN1C=C(C=N1)N |
Origin of Product |
United States |
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